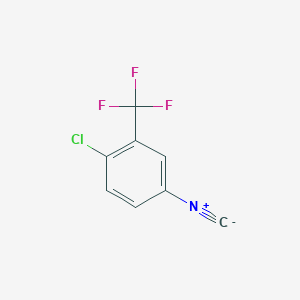
5-Isocyano-2-chlorobenzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Isocyano-2-chlorobenzotrifluoride is an organic compound with the molecular formula C8H3ClF3N It is characterized by the presence of an isocyano group (-N≡C) attached to a benzene ring that also contains a chlorine atom and three fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isocyano-2-chlorobenzotrifluoride typically involves the reaction of 2-chlorobenzotrifluoride with a suitable isocyanide reagent under controlled conditions. One common method involves the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反応の分析
Types of Reactions
5-Isocyano-2-chlorobenzotrifluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Electrophilic Addition: The isocyano group can participate in reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Electrophilic Addition: Electrophiles such as bromine or iodine in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Products with different substituents replacing the chlorine atom.
Electrophilic Addition: Adducts formed by the addition of electrophiles to the isocyano group.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
科学的研究の応用
5-Isocyano-2-chlorobenzotrifluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Isocyano-2-chlorobenzotrifluoride involves its interaction with molecular targets through its isocyano group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.
類似化合物との比較
Similar Compounds
- 2-Isocyano-1-chlorobenzotrifluoride
- 4-Isocyano-2-chlorobenzotrifluoride
- 5-Isocyano-2-fluorobenzotrifluoride
Uniqueness
5-Isocyano-2-chlorobenzotrifluoride is unique due to the specific positioning of the isocyano and chlorine groups on the benzene ring, which influences its reactivity and interaction with other molecules. This positional specificity can lead to different chemical and biological properties compared to its analogs.
生物活性
5-Isocyano-2-chlorobenzotrifluoride is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an isocyano group, a chlorine atom, and three fluorine atoms attached to a benzene ring. This specific arrangement influences its reactivity and potential interactions with biological targets.
The biological activity of this compound primarily stems from its isocyano group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can potentially lead to:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes by modifying their active sites.
- Modulation of Receptor Function : It can alter receptor activity, influencing various signaling pathways within cells.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies demonstrated that the compound did not exhibit significant cytotoxic effects at concentrations below 100 µM, indicating a favorable safety margin for further exploration in therapeutic contexts .
Data Table: Biological Activity Summary
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed substantial inhibition at low concentrations, supporting its potential as an antimicrobial agent .
- Enzyme Interaction Study : In another investigation, the compound's interaction with soluble epoxide hydrolase (sEH) was assessed. The results indicated that it could serve as an inhibitor, suggesting implications for pain-related disorders and inflammation .
- Safety Profile Assessment : A comprehensive safety assessment was performed using various cytotoxicity assays on human cell lines. The findings confirmed that the compound exhibited minimal toxicity, reinforcing its potential for pharmaceutical applications .
特性
IUPAC Name |
1-chloro-4-isocyano-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZKWPWUSVCHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=CC(=C(C=C1)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













